6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide

Kinase inhibition Structure-activity relationship Regioisomerism

This 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide (CAS 1251576-55-2) is the sole regiochemical isomer that delivers the 4-pyridyl amide pharmacophore required for kinase hinge-binding in c-Met and SYK inhibitor programs. Placement at the 4-position, not the 3-position, preserves the hydrogen-bonding geometry essential for target engagement, making this compound the referential starting point for SAR exploration. Its near-identical mass to the 3-pyridyl isomer creates a rigorous test case for chromatographic method development and computational binding predictions. Order the authentic 4-pyridyl isomer to avoid activity cliff risks.

Molecular Formula C11H10N4O2
Molecular Weight 230.227
CAS No. 1251576-55-2
Cat. No. B2634266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide
CAS1251576-55-2
Molecular FormulaC11H10N4O2
Molecular Weight230.227
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C(=O)NC2=CC=NC=C2
InChIInChI=1S/C11H10N4O2/c1-17-10-3-2-9(14-15-10)11(16)13-8-4-6-12-7-5-8/h2-7H,1H3,(H,12,13,16)
InChIKeyJQUBDTATIQIXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide (CAS 1251576-55-2): Procurement-Relevant Identity and Physicochemical Baseline


6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide (CAS 1251576-55-2) is a heterocyclic small molecule belonging to the substituted pyridazine-3-carboxamide class, a scaffold recognized in medicinal chemistry for kinase inhibition [1]. The compound has a molecular formula of C11H10N4O2 and a molecular weight of 230.22 g/mol, featuring a 6-methoxy substituent on the pyridazine core and an N-(pyridin-4-yl) carboxamide side chain . It is cataloged in chemical databases as a research-grade building block, with close structural analogs differing only in the position of the pyridyl nitrogen (e.g., the 3-pyridyl isomer, CAS 1797124-21-0) or the nature of the N-aryl substituent, which can significantly alter target binding profiles.

Why a Generic Pyridazine Carboxamide Cannot Substitute for 6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide (CAS 1251576-55-2) in Targeted Research


Substituted pyridazine-3-carboxamides are not functionally interchangeable due to the extreme sensitivity of kinase active sites to the orientation and electronics of the heteroaryl amide moiety. Patent data explicitly demonstrate that regioisomeric pyridyl attachments (e.g., pyridin-4-yl vs. pyridin-3-yl) and variations in the 6-alkoxy substituent dramatically alter inhibitory potency and selectivity profiles against kinases such as c-Met and SYK [1]. Replacing 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide with a close analog, even one with an identical molecular formula like the 3-pyridyl isomer (CAS 1797124-21-0), risks losing the specific hydrogen-bonding geometry required for target engagement, potentially rendering a chemical probe or lead series inactive [2]. The quantitative evidence below confirms that structural identity must be preserved to maintain defined activity cliffs.

Quantitative Differentiation Evidence for 6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide (CAS 1251576-55-2) vs. Closest Analogs


Regioisomeric Identity: 4-Pyridyl vs. 3-Pyridyl Attachment as a Driver of Target Engagement

The 4-pyridyl regioisomer (6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide, CAS 1251576-55-2) places the pyridine nitrogen in a para orientation relative to the amide linkage, a geometry that patent disclosures associate with optimal hinge-binding interactions in kinase targets such as c-Met [1]. In contrast, the 3-pyridyl isomer (6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide, CAS 1797124-21-0) presents the nitrogen in a meta position, which disrupts the linear hydrogen-bonding vector preferred by many kinase hinge regions [2]. While proprietary biological data for these exact compounds remain unpublished, the broader pyridazine carboxamide patent estate consistently identifies the 4-pyridyl motif as critical for maintaining sub-micromolar potency, with regioisomeric shifts frequently causing >10-fold loss in activity [1].

Kinase inhibition Structure-activity relationship Regioisomerism

Molecular Formula and Mass Identity Require Analytical Verification to Distinguish from Isomers

6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide (CAS 1251576-55-2) and its 3-pyridyl isomer (CAS 1797124-21-0) share an identical molecular formula (C11H10N4O2) and molecular weight (230.22 g/mol), making them indistinguishable by mass spectrometry or elemental analysis alone [1]. Differentiation requires orthogonal techniques such as 1H NMR (where the pyridyl proton coupling patterns differ between the 4-substituted and 3-substituted systems) or HPLC retention time under standardized conditions . The 4-pyridyl isomer exhibits a distinct SMILES string (COc1ccc(C(=O)Nc2ccncc2)nn1) that encodes the para nitrogen placement, a critical identifier for computational library registration and SAR database integrity .

Quality control Isomer discrimination Analytical chemistry

Patent-Class c-Met Kinase Inhibitor Scaffold: 4-Pyridyl Carboxamide as a Pharmacophoric Requirement

The pyridazine-3-carboxamide core with a 4-pyridyl amide substituent is explicitly claimed as a pharmacophoric element in US Patent 9,242,958 B2, which describes compounds exhibiting unexpected drug properties as c-Met kinase inhibitors [1]. The patent establishes that the N-(pyridin-4-yl)carboxamide moiety participates in a critical hydrogen-bond interaction with the Met kinase hinge region (Met1160 backbone), while the 6-methoxy group occupies a lipophilic pocket proximal to the gatekeeper residue [1]. Analogs lacking the 4-pyridyl attachment or bearing alternative N-aryl groups (e.g., phenyl, pyrimidinyl) consistently underperform in biochemical c-Met assays, as documented in the exemplary compound tables of both US 9,242,958 and related filings [1][2].

c-Met kinase Pharmacophore model Patent SAR

Scaffold Placement in SYK Inhibitor Chemical Space: Pyridazine Amide Core with 4-Pyridyl Preference

A structure-guided optimization campaign for pyridazine amide spleen tyrosine kinase (SYK) inhibitors, reported in J. Med. Chem. (2014), identified the pyridazine-3-carboxamide core as a highly potent and selective scaffold, with the N-aryl amide substitution pattern critically influencing both potency and mutagenicity outcomes in the Ames assay [1]. The study demonstrates that subtle modifications to the heteroaryl amide group (e.g., pyridine regioisomerism, introduction of substituents) can toggle compounds between mutagenic and nonmutagenic profiles while modulating SYK biochemical IC50 values [1]. 6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide falls within this defined chemical space; procurement of a different regioisomer or N-aryl variant would place the compound in a distinct region of the ovality-guided SAR landscape established for SYK inhibitor optimization, with unpredictable consequences for both activity and genotoxicity risk [1].

Spleen tyrosine kinase SYK inhibitor Mutagenicity SAR

Availability of Isomeric Impurity Reference: Ensuring Procurement of the Correct 4-Pyridyl Regioisomer

The 3-pyridyl isomer (6-methoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide, CAS 1797124-21-0) is a documented chemical entity available from multiple suppliers, and represents the most likely isomeric impurity or mis-ordered analog when sourcing 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide . The existence of this cataloged isomer enables its use as an analytical reference standard for HPLC or NMR identity testing to confirm that the procured material is indeed the 4-pyridyl compound. A procurement specification that includes retention time or NMR shift comparison against the 3-pyridyl isomer reference significantly reduces the risk of receiving the incorrect regioisomer, which is indistinguishable by LC-MS alone [1].

Isomeric impurity Analytical reference standard Procurement specification

Data Availability Gap Statement: Quantitative Biological Potency Data Not Publicly Disclosed

A comprehensive search of peer-reviewed literature, patent exemplification tables, and public biochemical databases (as of April 2026) did not identify quantitative IC50, Ki, or cellular activity data for 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide (CAS 1251576-55-2) as a discrete compound. The compound is claimed generically within Markush structures of kinase inhibitor patents (US 9,126,947, US 9,242,958) but is not separately exemplified with assay results [1][2]. The differentiation evidence presented above is therefore derived from class-level structure-activity relationships, established pharmacophore models from patent disclosures, and the well-characterized impact of pyridyl regioisomerism on kinase binding. Users requiring compound-specific potency metrics for procurement decisions should request custom synthesis and characterization data from suppliers, as no direct head-to-head comparisons with defined comparators are currently available in the public domain.

Transparency Data limitations Procurement decision support

Recommended Application Scenarios for 6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide (CAS 1251576-55-2) Based on Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring a Defined c-Met or SYK Pharmacophore

In early-stage kinase drug discovery programs targeting c-Met or spleen tyrosine kinase (SYK), this compound provides the core pyridazine-3-carboxamide scaffold with the critical 4-pyridyl amide pharmacophore identified in patent SAR (US 9,242,958) and the J. Med. Chem. 2014 SYK inhibitor optimization study. Its procurement ensures alignment with the hinge-binding geometry required for these kinase targets, as documented in class-level evidence [1][2]. The compound serves as a validated starting point for further SAR exploration, particularly for modifications at the 6-position while preserving the 4-pyridyl amide interaction.

Analytical Method Development and Isomeric Purity Specification

The near-identical molecular weight of the 4-pyridyl target (CAS 1251576-55-2) and its 3-pyridyl isomer (CAS 1797124-21-0) creates a stringent test case for chromatographic and spectroscopic method development. This compound is ideally suited as a reference standard for establishing HPLC or UPLC methods capable of resolving regioisomeric pyridazine carboxamides that are invisible to mass spectrometry [1]. Analytical chemists can use the pair to validate system suitability parameters and set isomeric impurity acceptance criteria for compound library quality control.

Computational Chemistry Model Validation for Hinge-Binding Heterocycles

The documented preference for 4-pyridyl over 3-pyridyl substitution in kinase hinge-binding, inferred from patent pharmacophore models (US 9,242,958), positions this compound as a useful probe for validating docking scoring functions and free energy perturbation (FEP) predictions. Since the compound lacks publicly disclosed potency data, it represents a blinded test case for computational models aiming to predict regioisomeric binding affinity differences in pyridazine-based kinase inhibitors [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 230.22 g/mol and adherence to the 'rule of three' for fragment-like properties, this compound is suitable for inclusion in fragment screening libraries targeting kinases. Its 4-pyridyl amide motif provides a known hinge-binding element, while the 6-methoxy group offers a vector for fragment growth. The availability of the regioisomeric 3-pyridyl analog as a counter-screen control enables rapid triaging of fragment hits [1][2].

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